3-(3-Chlorothiophen-2-yl)butan-2-ol is an organic compound that belongs to the class of alcohols and contains a chlorothiophene moiety. It is recognized for its potential applications in medicinal chemistry and materials science. The compound's structure includes a butanol group attached to a chlorothiophene ring, which contributes to its reactivity and functional versatility.
The compound can be synthesized through various chemical processes, primarily involving the reaction of chlorothiophene derivatives with suitable reagents. It is available from chemical suppliers and is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
3-(3-Chlorothiophen-2-yl)butan-2-ol is classified under:
The synthesis of 3-(3-Chlorothiophen-2-yl)butan-2-ol typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and in-line purification systems are often utilized to streamline production and ensure consistent quality.
The molecular structure of 3-(3-Chlorothiophen-2-yl)butan-2-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C8H11ClOS |
Molecular Weight | 190.69 g/mol |
IUPAC Name | 3-(3-chlorothiophen-2-yl)butan-2-ol |
InChI | InChI=1S/C8H11ClOS/c1-5(6(2)10)7-3-4-8(9)11-7/h3-6,10H,1-2H3 |
InChI Key | QRZIAVNJRANEFW-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(S1)Cl)C(C)O |
The compound's crystal structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-visible Spectroscopy (UV-vis).
3-(3-Chlorothiophen-2-yl)butan-2-ol can participate in several chemical reactions:
The major products formed from these reactions include:
The mechanism of action for 3-(3-Chlorothiophen-2-yl)butan-2-ol primarily revolves around its reactivity due to the presence of both hydroxyl and chlorinated groups.
These mechanisms allow for diverse applications in synthetic chemistry, particularly in creating complex molecular architectures.
The physical properties of 3-(3-Chlorothiophen-2-yl)butan-2-ol include:
Key chemical properties include:
3-(3-Chlorothiophen-2-yl)butan-2-ol has several applications across different fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5